molecular formula C17H16FN5O2 B2418107 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951902-83-3

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2418107
CAS No.: 951902-83-3
M. Wt: 341.346
InChI Key: VDWSOZUQNPCIRD-UHFFFAOYSA-N
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Description

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O2 and its molecular weight is 341.346. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some research has been conducted on the synthesis of 1,2,4-triazole derivatives and their antimicrobial properties. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against test microorganisms Bektaş et al., 2007.

Microwave-Assisted Synthesis and Biological Activities

Basoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with 1,2,4-triazole, investigating their antimicrobial, antilipase, and antiurease activities. The study identified compounds with significant antimicrobial activity Basoğlu et al., 2013.

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition process for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming at the creation of triazole-based scaffolds for use in peptidomimetics and as biologically active compounds. This synthesis route offers a solution to the Dimroth rearrangement issue Ferrini et al., 2015.

Anti-Influenza Virus Activity

Hebishy et al. (2020) reported on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 bird flu influenza virus. This highlights the potential of these compounds in antiviral research Hebishy et al., 2020.

Anticancer Activity

Research by Hassan et al. (2015) focused on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. The compounds were tested against several human cancer cell lines, providing insights into their potential anticancer properties Hassan et al., 2015.

Properties

IUPAC Name

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-14-9-5-12(6-10-14)20-17(24)15-16(19)23(22-21-15)13-7-3-11(18)4-8-13/h3-10H,2,19H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSOZUQNPCIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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